molecular formula C16H14O2S B14607327 2-Propanone, 1-(2-phenyl-1,3-benzoxathiol-2-yl)- CAS No. 57805-27-3

2-Propanone, 1-(2-phenyl-1,3-benzoxathiol-2-yl)-

Cat. No.: B14607327
CAS No.: 57805-27-3
M. Wt: 270.3 g/mol
InChI Key: WGEKSACEOHDAOE-UHFFFAOYSA-N
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Description

2-Propanone, 1-(2-phenyl-1,3-benzoxathiol-2-yl)- is an organic compound that features a unique structure combining a propanone group with a benzoxathiol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-(2-phenyl-1,3-benzoxathiol-2-yl)- typically involves the reaction of 2-phenyl-1,3-benzoxathiol with acetone under specific conditions. The reaction may require a catalyst to facilitate the formation of the desired product. Common catalysts used in such reactions include Lewis acids like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-(2-phenyl-1,3-benzoxathiol-2-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

    Substitution: The benzoxathiol ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may require reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Halogenated or nitrated derivatives of the benzoxathiol ring.

Scientific Research Applications

2-Propanone, 1-(2-phenyl-1,3-benzoxathiol-2-yl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propanone, 1-(2-phenyl-1,3-benzoxathiol-2-yl)- involves its interaction with specific molecular targets. The benzoxathiol moiety can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar structure but lacking the benzoxathiol ring.

    Benzyl methyl ketone: Another related compound with a simpler structure.

Uniqueness

2-Propanone, 1-(2-phenyl-1,3-benzoxathiol-2-yl)- is unique due to the presence of the benzoxathiol ring, which imparts distinct chemical and biological properties

Properties

CAS No.

57805-27-3

Molecular Formula

C16H14O2S

Molecular Weight

270.3 g/mol

IUPAC Name

1-(2-phenyl-1,3-benzoxathiol-2-yl)propan-2-one

InChI

InChI=1S/C16H14O2S/c1-12(17)11-16(13-7-3-2-4-8-13)18-14-9-5-6-10-15(14)19-16/h2-10H,11H2,1H3

InChI Key

WGEKSACEOHDAOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1(OC2=CC=CC=C2S1)C3=CC=CC=C3

Origin of Product

United States

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